molecular formula C5H7N5 B1526501 4-(azidomethyl)-1-methyl-1H-pyrazole CAS No. 1248132-91-3

4-(azidomethyl)-1-methyl-1H-pyrazole

Cat. No. B1526501
CAS RN: 1248132-91-3
M. Wt: 137.14 g/mol
InChI Key: UHRPGVATWKRVNJ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-methyl-1H-pyrazole (4-AMMP) is an organic compound that has been studied for its potential applications in various scientific research areas. This compound is a member of the heterocyclic pyrazole family, which is a group of five-membered ring compounds that are composed of three nitrogen atoms and two carbon atoms. 4-AMMP is a colorless, water-soluble solid that has a molecular weight of 137.1 g/mol and a melting point of approximately 100°C. It is a versatile compound that has been studied for its potential applications in various scientific research areas, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Green Synthesis of Pyranopyrazoles

A study by Aliabadi and Mahmoodi (2016) demonstrated the use of an imidazole-based ionic liquid as a novel catalyst for synthesizing pyranopyrazoles. This method offers an environmentally friendly, simple, and efficient approach with high yields and short reaction times. The synthesized pyranopyrazoles showed significant antioxidant activity, potentially due to their extended conjugated systems which can stabilize free radicals through resonance (Aliabadi & Mahmoodi, 2016).

Oxidative Coupling for Pyrazole Synthesis

Pearce et al. (2020) developed a method for synthesizing multisubstituted pyrazoles through the oxidative coupling of alkynes, nitriles, and Ti imidos. This approach avoids using hazardous reagents like hydrazine, instead forming the N-N bond in the final step via oxidation-induced coupling on Ti. The method provides a modular approach to pyrazole synthesis and has been studied in-depth, including the mechanism of the key diazatitanacyclohexadiene intermediate formation (Pearce et al., 2020).

C-H Arylation of Pyrazoles

Goikhman, Jacques, and Sames (2009) reported the first catalytic intermolecular C-H arylation of pyrazoles, providing a new approach to synthesize complex arylated pyrazoles. This method allows for the direct attachment of new arene rings to predetermined positions on the pyrazole nucleus, offering a rapid and regioselective route to fully substituted pyrazoles (Goikhman, Jacques, & Sames, 2009).

Antiproliferative and Apoptosis-Inducing Properties

Magedov et al. (2007) explored the antiproliferative and apoptosis-inducing properties of new heterocyclic podophyllotoxin analogues, including dihydropyridopyrazoles. These compounds were synthesized through a one-step multicomponent process and demonstrated significant antiproliferative effects in various human cancer cell lines, highlighting their potential as anticancer drug leads (Magedov et al., 2007).

Tautomerism in Azo Dyes

Deneva et al. (2019) investigated tautomerism in azo dyes derived from pyrazole compounds. Their study provides valuable insights into the tautomeric states of these compounds in solution and solid state, which is crucial for understanding their properties and applications in dye chemistry and material science (Deneva et al., 2019).

properties

IUPAC Name

4-(azidomethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c1-10-4-5(3-8-10)2-7-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRPGVATWKRVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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